2-chloro-5-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Description
2-chloro-5-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a useful research compound. Its molecular formula is C21H16ClN3O4S and its molecular weight is 441.89. The purity is usually 95%.
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Scientific Research Applications
Structural and Chemical Characteristics
Structural Analogues and Synthesis : Studies on compounds with similar structural motifs, such as benzamides and thiophene derivatives, reveal their synthesis methodologies and potential for structural modification. For instance, structural studies on 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide provide insights into the crystallographic characteristics and interactions, such as hydrogen bonds and π-π interactions, which could be relevant for understanding the behavior of the compound (Abbasi et al., 2011).
Catalytic Applications : Research into Ni(II)-catalyzed oxidative coupling suggests the utility of benzamide derivatives in catalysis, hinting at the potential catalytic roles that structurally related compounds might play (Aihara et al., 2014).
Material Science and Advanced Materials : The synthesis of pyrrolo[4,3,2-de]quinolines from related quinoline derivatives suggests applications in the synthesis of novel organic materials, which could include the development of new pharmaceuticals or materials with unique electronic properties (Roberts et al., 1997).
Pharmaceutical Research : Iridium-catalyzed oxidative Ar–H/Ar–H cross-coupling of primary benzamides with thiophenes leads to (2-thienyl)benzamide skeletons, which are prevalent in pharmaceuticals. This suggests potential applications in drug development, particularly for molecules incorporating both benzamide and thiophene groups (Tan et al., 2018).
properties
IUPAC Name |
2-chloro-5-nitro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4S/c22-17-8-7-15(25(28)29)12-16(17)20(26)23-14-6-5-13-3-1-9-24(18(13)11-14)21(27)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIUPXODEKLQTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)N(C1)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-5-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.